1-METHYL-N~3~,N~4~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Overview
Description
“1-methyl-N,N’-bis(4,5,6,7-tetrahydro-1-benzothien-2-ylmethyl)-1H-pyrazole-3,4-dicarboxamide” is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-methyl-N,N’-bis(4,5,6,7-tetrahydro-1-benzothien-2-ylmethyl)-1H-pyrazole-3,4-dicarboxamide” typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives and pyrazole intermediates. Common synthetic routes could involve:
Condensation Reactions: Combining benzothiophene derivatives with pyrazole intermediates under acidic or basic conditions.
Amidation Reactions: Forming the dicarboxamide moiety through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
“1-methyl-N,N’-bis(4,5,6,7-tetrahydro-1-benzothien-2-ylmethyl)-1H-pyrazole-3,4-dicarboxamide” can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction might yield alcohol or amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a candidate for drug development due to its potential therapeutic properties.
Industry: As a precursor for manufacturing advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of “1-methyl-N,N’-bis(4,5,6,7-tetrahydro-1-benzothien-2-ylmethyl)-1H-pyrazole-3,4-dicarboxamide” would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N,N’-bis(benzothienylmethyl)-1H-pyrazole-3,4-dicarboxamide
- 1-methyl-N,N’-bis(thienylmethyl)-1H-pyrazole-3,4-dicarboxamide
Uniqueness
“1-methyl-N,N’-bis(4,5,6,7-tetrahydro-1-benzothien-2-ylmethyl)-1H-pyrazole-3,4-dicarboxamide” might exhibit unique properties due to the presence of the tetrahydrobenzothiophene moiety, which could influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-3-N,4-N-bis(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-3,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S2/c1-28-14-19(23(29)25-12-17-10-15-6-2-4-8-20(15)31-17)22(27-28)24(30)26-13-18-11-16-7-3-5-9-21(16)32-18/h10-11,14H,2-9,12-13H2,1H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPASGXLRIREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC3=C(S2)CCCC3)C(=O)NCC4=CC5=C(S4)CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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